molecular formula C9H9N3O2 B15248186 Methyl 6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

Methyl 6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

Cat. No.: B15248186
M. Wt: 191.19 g/mol
InChI Key: BSVHLONRTQJMAA-UHFFFAOYSA-N
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Description

Methyl 6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a heterocyclic compound belonging to the pyrazolopyridine family. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and pharmacology .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate typically involves the reaction of a preformed pyrazole with a pyridine derivative. One common method includes the treatment of diphenylhydrazone and pyridine with iodine . Another widely used strategy involves the reaction of 1-phenyl-3-methyl-5-amino-pyrazole with 1,3-diketones in glacial acetic acid .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .

Scientific Research Applications

Methyl 6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as a biochemical probe to investigate enzyme functions.

    Medicine: Explored for its potential therapeutic effects, particularly as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of methyl 6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of these targets by binding to their active sites, thereby blocking their normal function. This inhibition can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

    1H-Pyrazolo[3,4-b]pyridine: A closely related compound with similar structural features.

    2H-Pyrazolo[3,4-b]pyridine: Another isomer with a different tautomeric form.

    Methyl 4-aryl-6-methyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate: A derivative with additional substituents.

Uniqueness

Methyl 6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C9H9N3O2

Molecular Weight

191.19 g/mol

IUPAC Name

methyl 6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

InChI

InChI=1S/C9H9N3O2/c1-5-3-6(9(13)14-2)7-4-10-12-8(7)11-5/h3-4H,1-2H3,(H,10,11,12)

InChI Key

BSVHLONRTQJMAA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C=NNC2=N1)C(=O)OC

Origin of Product

United States

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